![molecular formula C17H16N4O4 B5502094 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves multiple steps, starting with the oxidative condensation of nitrobenzaldehyde, o-phenylenediamine, and sodium hydrogen sulfite to form benzimidazole. This is followed by a nucleophilic substitution to attach the chloroacetate group and then an amide formation to obtain the final compound. For example, similar compounds have been synthesized through a three-step process, demonstrating the complexity and the methodological diversity in synthesizing benzimidazole derivatives (Tajane et al., 2021).

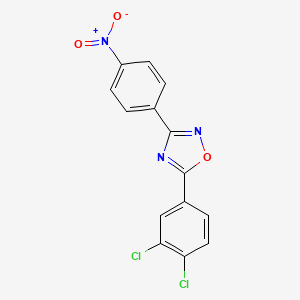

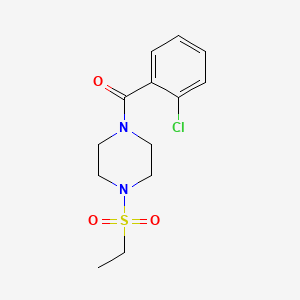

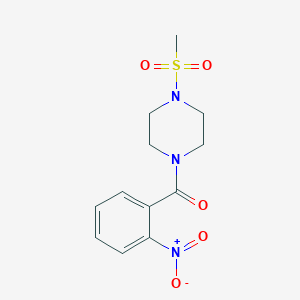

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide, can be characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These analyses provide insights into the compound's conformation, bonding, and electronic structure. For instance, crystal structure analysis can reveal the orientation of different molecular fragments and the presence of intermolecular hydrogen bonds, which are critical for the compound's stability and reactivity (Loughzail et al., 2015).

Chemical Reactions and Properties

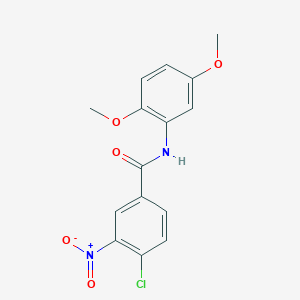

Benzimidazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, condensation, and amide formation. These reactions are essential for modifying the compound's structure and improving its biological activity. The presence of functional groups like nitro, ethyl, and acetamide in the molecule can influence its reactivity and interaction with biological targets (Ch, 2022).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties against a variety of pathogens. A study by Chaudhari et al. (2020) highlighted the synthesis of N-substituted phenyl acetamide benzimidazole derivatives that demonstrated potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives being significantly more potent compared to standard drugs. This suggests potential applications of these compounds in combating antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

Polymer Science

In polymer science, benzimidazole derivatives are utilized in the synthesis of new monomers for polybenzimidazoles. Begunov and Valyaeva (2015) reported the synthesis of AB-type monomers from N-(4,5-dichloro-2-nitrophenyl)acetamide, which were used to create polybenzimidazoles. These materials have potential applications in high-performance polymers for advanced technological applications, including aerospace and electronics (Begunov & Valyaeva, 2015).

Antihelminthic Activity

The antihelminthic properties of benzimidazole derivatives have also been explored. Tajane et al. (2021) synthesized benzimidazole derivatives and evaluated their efficacy against Indian earthworms, Pheretima posthuma, with some compounds showing good activity. This suggests a potential avenue for developing new treatments against parasitic infections (Tajane et al., 2021).

Enzyme Inhibition

Benzimidazolium salts, derived from benzimidazole, have been investigated for their enzyme inhibitory properties. Behçet et al. (2018) synthesized benzimidazolium salts with substituted phenyl groups and evaluated their inhibition activities against acetylcholinesterase and carbonic anhydrase isoforms. These findings suggest potential applications in designing enzyme inhibitors for therapeutic purposes (Behçet et al., 2018).

Anticancer and Anti-inflammatory Activities

Rani et al. (2014) developed novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrating significant anticancer, anti-inflammatory, and analgesic activities. This highlights the potential of benzimidazole derivatives in the development of new therapeutic agents for treating cancer and inflammatory diseases (Rani et al., 2014).

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-17(11-25-13-7-5-12(6-8-13)21(23)24)18-10-9-16-19-14-3-1-2-4-15(14)20-16/h1-8H,9-11H2,(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWPXJKCUXQKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319911 | |

| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |

CAS RN |

300820-97-7 | |

| Record name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)